molecular formula C10H8ClNO3 B14887104 (R)-4-(4-Chlorobenzyl)oxazolidine-2,5-dione

(R)-4-(4-Chlorobenzyl)oxazolidine-2,5-dione

Cat. No.: B14887104
M. Wt: 225.63 g/mol
InChI Key: RPSPMIWRQGVQHZ-MRVPVSSYSA-N
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Description

®-4-(4-Chlorobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-Chlorobenzyl)oxazolidine-2,5-dione typically involves the reaction of ®-4-chlorobenzylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-4-(4-Chlorobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidinedione to oxazolidinols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce oxazolidinols.

Scientific Research Applications

®-4-(4-Chlorobenzyl)oxazolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(4-Chlorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(4-Chlorobenzyl)oxazolidine-2,5-dione: The enantiomer of the compound with similar chemical properties but different biological activities.

    4-Benzyl-oxazolidine-2,5-dione: A structurally related compound without the chlorine substituent.

    4-(4-Methylbenzyl)oxazolidine-2,5-dione: A similar compound with a methyl group instead of a chlorine atom.

Uniqueness

®-4-(4-Chlorobenzyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the chlorine substituent, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

(4R)-4-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H8ClNO3/c11-7-3-1-6(2-4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)/t8-/m1/s1

InChI Key

RPSPMIWRQGVQHZ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)Cl

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)Cl

Origin of Product

United States

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